N-(piperidin-4-yl)pyridin-3-amine hydrochloride
Description
Properties
Molecular Formula |
C10H16ClN3 |
|---|---|
Molecular Weight |
213.71 g/mol |
IUPAC Name |
N-piperidin-4-ylpyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;/h1-2,5,8-9,11,13H,3-4,6-7H2;1H |
InChI Key |
OJHWOCGCRBTMAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC2=CN=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reductive Amination and Nucleophilic Substitution
This method involves sequential functionalization of 4-piperidone and coupling with a pyridine derivative.
Steps :
- Protection of 4-Piperidone :
- 4-Piperidone hydrochloride undergoes Boc protection using di-tert-butyl dicarbonate in ethanol/ammonia, yielding N-Boc-4-piperidone.
- Conditions : Room temperature, 4 hours, 82% yield.
-
- N-Boc-4-piperidone is treated with sodium borohydride in ethanol/ammonia to form N-Boc-4-aminopiperidine.
- Conditions : Controlled temperature (<30°C), 71% yield.
Coupling with Pyridine Derivative :
- N-Boc-4-aminopiperidine reacts with 2-chloro-3-pyridinecarboxylic acid in dimethyl sulfoxide (DMSO) with sodium carbonate and KI.
- Conditions : 100°C, 4 hours, molar ratio 1:1–3:1–3:0.005–0.5 (piperidine:acid:KI).
- Product : 2-(4-Amino)piperidyl-nicotinic acid (crude yield: 71%).
Deprotection and Salt Formation :
- Boc removal via HCl in isopropanol/water, followed by recrystallization to isolate the hydrochloride salt.
- Characterization : $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$): δ 8.27 (d, 1H), 7.77 (d, 2H), 4.73–4.60 (m, 1H).
Catalytic Hydrogenation and Resolution
This route emphasizes enantioselective synthesis using chiral resolution.
Steps :
- Acylation of 3-Aminopyridine :
- 3-Aminopyridine is acetylated with acetic anhydride in acetic acid.
- Conditions : 10°C, 2 hours, exothermic reaction.
-
- N-Acetyl-3-aminopyridine undergoes hydrogenation with 5% Pd/C in acetic acid under 10 bar H$$ _2 $$.
- Conditions : 80°C, 3 hours, quantitative conversion.
-
- The resolved 4-aminopiperidine reacts with 3-bromopyridine via Pd-catalyzed amination.
- Catalyst : Pd/C or Pd(OAc)$$ _2 $$, base: NaO$$ ^t $$Bu.
Comparative Analysis of Methods
Critical Considerations
- Catalyst Efficiency : Pd/C in hydrogenation offers cost-effectiveness vs. Rh-based catalysts.
- Solvent Impact : Isopropanol/water in acid exchange improves enantiomeric excess by minimizing racemization.
- Scalability : Method 1 is preferable for large-scale synthesis due to fewer recrystallization steps.
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-4-yl)pyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
N-(piperidin-4-yl)pyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(piperidin-4-yl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of key compounds structurally related to N-(piperidin-4-yl)pyridin-3-amine hydrochloride :
Key Comparative Insights
Ring System Variations
- Piperidine vs.
- Pyridine vs. Pyrimidine : Pyridine (1 nitrogen) vs. pyrimidine (2 nitrogens) alters electronic properties. Pyrimidine derivatives (e.g., ) may exhibit stronger hydrogen-bonding interactions in enzymatic pockets .
Substituent Effects
- Halogenation and Fluorination : The trifluoromethyl group in increases metabolic stability and membrane permeability, critical for CNS drugs .
- Side Chain Modifications : Compounds like N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride () demonstrate how alkyl chains enhance solubility or modulate steric effects .
Biological Activity
N-(piperidin-4-yl)pyridin-3-amine hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring attached to a pyridine moiety, which enhances its solubility and biological activity. Its molecular formula is CHClN, with a molecular weight of approximately 213.71 g/mol. The hydrochloride form increases its solubility in aqueous environments, making it suitable for various biological applications.
Research indicates that this compound interacts with multiple biological targets, including enzymes and receptors. These interactions can modulate cellular pathways, potentially leading to therapeutic effects in various diseases .
Key Biological Activities
-
Antimicrobial Activity :
- This compound has shown promising antibacterial and antifungal properties. In vitro studies indicate that derivatives of piperidine exhibit significant activity against various pathogens, including Candida albicans and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 3.125 to 100 mg/mL .
- Antimalarial Potential :
- Inflammation Modulation :
Table 1: Summary of Biological Activities
Synthesis and Derivative Exploration
The synthesis of this compound involves several chemical reactions that allow for structural modifications leading to diverse derivatives with potentially varied biological activities. The ability to modify the piperidine or pyridine rings can enhance specific pharmacological properties or reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
